N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-(methylamino)-N-(2-methylpropyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-2-(methylamino)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O3/c1-9(2)7-19(11(21)6-17-5)12-13(16)20(8-10(3)4)15(23)18-14(12)22/h9-10,17H,6-8,16H2,1-5H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGNMNHOCSTEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CNC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-(methylamino)-N-(2-methylpropyl)acetamide (CAS No. 746607-52-3) is a compound with significant potential in biological applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It may exhibit effects through the following mechanisms:
- Inhibition of Enzymes : Similar compounds have shown inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neuropharmacology.
- Anti-cancer Properties : Preliminary studies suggest that derivatives of tetrahydropyrimidines can exhibit cytostatic activity against certain cancer cell lines .
Antimicrobial Activity
Research indicates that compounds with similar structures possess antimicrobial properties. For instance, studies have demonstrated that tetrahydropyrimidine derivatives exhibit significant antibacterial and antifungal activities . The compound may also share these properties due to its structural similarities.
Cytotoxicity and Antitumor Activity
Preliminary evaluations of related compounds suggest potential cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance antitumor efficacy .
Case Study 1: Anticancer Evaluation
A study involving a series of tetrahydropyrimidine derivatives reported that specific modifications led to enhanced activity against human tumor cells such as KB and HepG2/A2. These findings suggest that this compound could be a candidate for further investigation in cancer therapy .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of cholinesterase enzymes by similar compounds. The results indicated that certain derivatives demonstrated selective inhibition profiles that could be beneficial in treating neurodegenerative disorders . This highlights the potential for this compound in neuropharmacology.
Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural analogs have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds similar to N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-(methylamino)-N-(2-methylpropyl)acetamide demonstrated significant growth inhibition rates against multiple cancer types including ovarian and lung cancers .
Biological Evaluation
The compound has been subjected to biological evaluation for its pharmacological effects. Studies indicate that it may possess anti-inflammatory properties and could be beneficial in treating conditions characterized by excessive inflammation. The molecular docking studies suggest that it interacts effectively with biological targets involved in inflammatory pathways .
Synthesis of Derivatives
The synthesis of derivatives from this compound is an area of active research. Modifications to its structure can lead to the development of new pharmacological agents with enhanced efficacy and reduced side effects. Research into the synthesis of related compounds has shown varying degrees of biological activity, suggesting a rich field for further exploration .
Case Studies
Q & A
Q. Characterization :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., NHCO at δ 10.10, tetrahydropyrimidinone protons at δ 6.01) .
- Elemental analysis : Validate empirical formula (e.g., C, N, S content within ±0.3% of theoretical values) .
- Mass spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns .
How can contradictions in spectral data (e.g., NMR, IR) during structural elucidation be resolved?
Methodological Answer:
Discrepancies often arise from tautomerism, solvate formation, or dynamic exchange processes. Strategies include:
- Variable-temperature NMR : Identify broadening/resolved peaks caused by tautomeric equilibria (e.g., keto-enol shifts in tetrahydropyrimidinones) .
- X-ray crystallography : Resolve ambiguity by determining solid-state structure (e.g., used crystallography to confirm dichloromethane solvate formation) .
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to verify connectivity .
Example Challenge :
In , the NH-3 proton appears as a broad singlet (δ 12.50), which could overlap with other exchangeable protons. 2D NMR or deuterium exchange experiments would clarify assignments.
What computational methods predict the compound’s pharmacokinetic properties and biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to screen against targets (e.g., kinases, GPCRs) based on structural analogs (e.g., pyrimidinone derivatives in ) .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions from the compound’s hydrophobicity and hydrogen-bonding groups .
- DFT calculations : Optimize geometry and predict electrostatic potential surfaces to identify reactive sites .
Example Application :
For a related acetamide (), computational studies highlighted enhanced binding to biological targets due to methylphenyl substitution. Similar approaches apply here.
How can researchers design stability studies under physiological conditions?
Methodological Answer:
Q. Key Considerations :
- Metabolite identification : Hydrolysis of acetamide groups may generate primary amines, detectable via derivatization (e.g., ninhydrin test) .
- Storage recommendations : Store at –20°C in inert atmospheres to prevent oxidation .
What strategies elucidate the compound’s hydrogen-bonding interactions and polymorphic forms?
Methodological Answer:
- Single-crystal X-ray diffraction : Determine hydrogen-bonding networks (e.g., ’s dichloromethane solvate revealed intermolecular N–H···O interactions) .
- Powder XRD : Screen for polymorphs by varying crystallization solvents (e.g., ethanol vs. acetonitrile) .
- IR spectroscopy : Identify carbonyl stretching frequencies (1650–1750 cm⁻¹) to assess tautomeric states .
How can researchers validate the compound’s biological activity in vitro?
Methodological Answer:
- Enzyme inhibition assays : Test against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric methods .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines, comparing IC50 values to known inhibitors .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with purified proteins .
Example Design :
For a pyrimidinone-acetamide analog (), bioactivity was linked to the SCH2 group’s electrophilicity. Similar structure-activity relationship (SAR) studies apply here.
What are best practices for resolving synthetic byproducts or diastereomeric mixtures?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H .
- Reaction monitoring (TLC/LC-MS) : Detect intermediates early to adjust stoichiometry or catalysts .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent unwanted side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
